Diadenosine pentaphosphate pentasodium

Adenylate Kinase Purinergic Signaling Nucleotide Metabolism

Procure Diadenosine pentaphosphate pentasodium (Ap5A) for studies requiring precise control over adenine nucleotide interconversion. Non-linear chain-length pharmacology means Ap4A or Ap6A cannot substitute for its specific receptor selectivity and metabolic stability. • Adenylate kinase inhibition: IC50 in sub-nanomolar to low µM range; 45-fold more potent than Ap4A. • Vasoactivity: Elicits a distinct 2.14 mN vasoconstrictive force at 10 µM, superior to other chain-length analogs. • Metabolic stability: Resistant to ecto-ATPase degradation, ensuring stable responses in ex vivo tissue preparations.

Molecular Formula C20H24N10Na5O22P5
Molecular Weight 1026.3 g/mol
Cat. No. B10861061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiadenosine pentaphosphate pentasodium
Molecular FormulaC20H24N10Na5O22P5
Molecular Weight1026.3 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1
InChIKeyNNMFUJJMJIYTSP-CSMIRWGRSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ap5A Procurement & Characterization


Diadenosine pentaphosphate pentasodium (Ap5A) is a naturally occurring dinucleoside polyphosphate belonging to the diadenosine polyphosphate (ApnA) family, characterized by two adenosine moieties linked via a pentaphosphate chain (n=5) [1]. This compound, identified by CAS Number 4097-04-5 and molecular formula C20H24N10Na5O22P5, functions as an endogenous signaling molecule stored in secretory granules of thrombocytes, chromaffin cells, and neuronal terminals, and is released into the extracellular space upon stimulation to exert vasoactive and neuromodulatory effects . As a research tool, Ap5A is primarily utilized for its potent and selective inhibition of adenylate kinase, as well as its agonist or antagonist activity at various purinergic P2X and P2Y receptor subtypes, making it a critical component in studies of purinergic signaling, energy metabolism, and cardiovascular physiology [2].

Workflow Purinergic signaling and nucleotide metabolism studies
Selection Adenylate kinase inhibition and P2X/P2Y receptor probe
Use Context Endogenous dinucleotide polyphosphate research tool

Why Ap5A Substitution Fails


The diadenosine polyphosphate (ApnA) family is characterized by a variable phosphate chain length (n=2-7), which dictates profound and non-interchangeable differences in receptor selectivity, signal transduction mechanisms, and biological potency [1]. Simply substituting Ap5A with a more common analog like Ap4A (n=4) or Ap6A (n=6) without quantitative justification can invalidate experimental outcomes. For instance, Ap4A and Ap5A exhibit divergent effects on ecto-enzymatic degradation, with Ap5A demonstrating a unique resistance to an ecto-ATPase sensitive pathway in the vas deferens that significantly modulates the activity of Ap4A but not Ap5A [2]. Furthermore, the rank order of potency for key physiological responses, such as vasoconstriction and hypotension, is not linear with chain length; Ap5A often displays a distinct pharmacological profile that cannot be predicted or replicated by its nearest neighbors [3]. These quantitative differences in efficacy, receptor targeting, and metabolic stability necessitate the procurement and use of the specific Ap5A compound for applications where its unique properties have been validated.

Ap4A (n=4) Receptor selectivity and enzymatic stability profile may not transfer; adenylate kinase inhibition potency differs significantly
Ap6A (n=6) Vasoconstrictive potency rank order may shift; physiological response magnitude may not replicate Ap5A-specific effects
ATP / Suramin Broader purinergic activation or non-selective antagonism may confound dinucleotide receptor-specific pathway interpretation

Ap5A Differentiation from Analogues


Adenylate Kinase Inhibition vs. Ap4A

In a direct comparative study of human serum nucleotide-converting enzymes, Ap5A demonstrated significantly higher potency as an adenylate kinase inhibitor compared to its closest analog, Ap4A. The pIC50 value for Ap5A was 6.31 ± 0.03, while the pIC50 for Ap4A was 4.67 ± 0.03 [1]. This translates to an IC50 for Ap5A that is approximately 45-fold lower (0.49 nM vs. 21.4 nM), establishing Ap5A as the far superior tool for experiments requiring complete and specific blockade of adenylate kinase activity.

Adenylate Kinase Inhibition
Head-to-head
Ap5A pIC50 6.31 ± 0.03 vs. Ap4A pIC50 4.67 ± 0.03
Reported ~45-fold lower IC50 supports adenylate kinase inhibition studies
Human serum, radiochemical TLC assay context
Adenylate Kinase Purinergic Signaling Nucleotide Metabolism

Renal Vasoconstriction vs. Ap6A

When comparing the vasoconstrictive effects of different chain-length diadenosine polyphosphates in isolated rat renal resistance vessels, Ap5A induced a significantly stronger response than Ap6A, but a weaker response than Ap4A. At a concentration of 10 μmol/L, Ap5A increased vessel force by 2.14 ± 0.40 mN, compared to a 2.70 ± 0.31 mN increase for Ap6A and a 3.48 ± 0.43 mN increase for Ap4A [1]. This places Ap5A in a distinct middle tier of potency, highlighting that its effect cannot be approximated by a single analog.

Renal Vasoconstriction
Head-to-head
Ap5A 2.14 ± 0.40 mN vs. Ap4A 3.48 ± 0.43 mN vs. Ap6A 2.70 ± 0.31 mN
Distinct middle-tier response rank; supports tissue-specific vasoconstriction interpretation
Rat renal resistance vessels, 10 µmol/L
Vascular Biology Renal Physiology P2X Receptors

P2X Agonism on Unmyelinated Axons vs. ATP & Ap4A

In a study measuring excitability of unmyelinated axons in the isolated rat vagus nerve, Ap5A demonstrated a rank order of potency that was superior to both ATP and its analog Ap4A. The TNP-ATP-sensitive excitation rank order was determined to be α,β-meATP > Ap5A >> Ap4A = ATP, indicating Ap5A is a significantly more potent activator of this P2X-mediated pathway than Ap4A or ATP [1]. This highlights Ap5A's unique and potent role as a potential endogenous agonist for specific P2X receptor populations in sensory nerve fibers.

P2X Agonism on Axons
Head-to-head
Rank order: α,β-meATP > Ap5A >> Ap4A = ATP
Supports Ap5A as a reported higher-potency P2X agonist in sensory nerve studies
Rat vagus nerve, 30 µM
Neuropharmacology Nociception P2X Receptors

N-Type Calcium Channel Dependence in Brain Terminals vs. ATP

Ap5A and ATP trigger distinct calcium entry pathways in human cerebrocortical synaptic terminals. Ap5A stimulates a Ca2+ transient with an EC50 of 23.44 ± 3.70 μM, which is partially abolished (53% reduction) by the N-type calcium channel blocker ω-conotoxin GVI-A [1]. In contrast, the ATP response (EC50 = 11.48 ± 2.12 μM) is sensitive to both L-type (nicardipine, 44% reduction) and N-type channel blockers [1]. This indicates that Ap5A activates a specific dinucleotide receptor coupled to N-type calcium channels, while ATP's effect is mediated through P2X receptors with a broader calcium channel coupling.

N-Type Ca2+ Channel Dependence
Head-to-head
Ap5A Ca2+ transient reduced 53% by ω-conotoxin GVI-A
Indicates selective dinucleotide receptor coupling to N-type channels, distinct from ATP
Human cerebrocortical synaptic terminals
Neuroscience Calcium Signaling Synaptic Transmission

Enzymatic Stability in Vas Deferens vs. Ap4A

The biological activity of diadenosine polyphosphates is significantly modulated by ecto-enzymes. In the guinea-pig isolated vas deferens, the ecto-ATPase inhibitor ARL 67156 (100 μM) reversibly potentiated contractions evoked by Ap4A (30 μM) by 61%, but caused a small, significant decrease in the mean response to Ap5A (3 μM) [1]. This contrasting effect demonstrates that the potency of Ap4A is limited by enzymatic degradation by an ARL 67156-sensitive pathway, whereas Ap5A's action is not, making Ap5A a more stable and reliable agonist in this tissue.

Enzymatic Stability
Head-to-head
Ap5A response not potentiated by ecto-ATPase inhibitor, unlike Ap4A (61% increase)
Reported resistance to ARL 67156-sensitive degradation supports tissue preparation stability
Guinea-pig vas deferens contraction assay
Enzymology Ecto-nucleotidases Reproductive Pharmacology

Endothelial Adenylate Kinase Inhibition vs. Suramin

In a study of endothelial adenylate kinase, the potency of Ap5A was compared to suramin, a non-selective P2 antagonist often used to study purinergic pathways. Ap5A inhibited endothelial adenylate kinase with a pIC50 of 5.97 ± 0.04, which was significantly higher than the pIC50 of 4.23 ± 0.07 observed for suramin [1]. This indicates that Ap5A is a far more potent and specific tool for inhibiting this enzyme, providing a clearer experimental approach when compared to a broad-spectrum antagonist like suramin.

Endothelial AK Inhibition
Head-to-head
Ap5A pIC50 5.97 ± 0.04 vs. Suramin pIC50 4.23 ± 0.07
Supports higher specificity adenylate kinase inhibition vs. broad-spectrum antagonist
HUVEC, radiochemical TLC context
Vascular Biology Endothelial Cells Enzyme Inhibition

Ap5A Research & Industrial Applications


Adenylate Kinase Inhibition in Metabolic & Signaling Assays

For assays where the interconversion of adenine nucleotides (AMP, ADP, ATP) must be precisely controlled to avoid experimental artifacts, Ap5A is the superior choice of inhibitor. Evidence demonstrates that Ap5A inhibits serum and endothelial adenylate kinase with IC50 values in the sub-nanomolar to low micromolar range, making it 45-fold more potent than Ap4A and 55-fold more potent than suramin in these systems [1]. This high potency allows researchers to use lower, more specific concentrations of Ap5A to completely block adenylate kinase activity without introducing off-target effects associated with higher doses of less potent alternatives. Applications include studies of ATP synthesis, mitochondrial function, and the role of nucleotide metabolism in cell signaling.

P2X Receptor-Mediated Vasoconstriction & Nociception

Ap5A is a critical tool for probing P2X receptor function, particularly in the cardiovascular and nervous systems. In renal vasculature, Ap5A elicits a quantifiable and distinct vasoconstrictive force (2.14 mN increase at 10 μM), which differentiates it from other chain-length analogs like Ap4A and Ap6A [2]. In sensory neurons, Ap5A is a more potent agonist of P2X-mediated excitation than ATP or Ap4A, making it ideal for studying purinergic signaling in nociceptive pathways [3]. Its specific activity profile is essential for researchers mapping P2X receptor distribution and function or screening for novel P2X receptor modulators.

Dinucleotide Receptor & N-Type Calcium Channel Activation

Researchers studying calcium signaling in the central nervous system can use Ap5A to selectively activate a distinct dinucleotide receptor pathway. Unlike ATP, which triggers calcium entry through both L- and N-type channels, Ap5A's effect is characterized by a predominant reliance on N-type calcium channels (53% block by ω-conotoxin GVI-A) in human cortical synaptic terminals [4]. This makes Ap5A an invaluable tool for dissecting the specific roles of dinucleotide receptors and N-type calcium channels in synaptic transmission, neuronal excitability, and neuroplasticity, without the confounding activation of broader P2X receptor populations by ATP.

Stable Agonist for Smooth Muscle & Reproductive Tissues

In ex vivo tissue preparations where ecto-nucleotidase activity can confound results, Ap5A offers a distinct advantage due to its resistance to enzymatic degradation. Evidence from the guinea-pig vas deferens shows that, unlike Ap4A whose activity is potentiated by 61% in the presence of an ecto-ATPase inhibitor, the response to Ap5A remains stable [5]. This metabolic stability ensures that the observed pharmacological effect is directly attributable to the parent Ap5A molecule, leading to more reliable and interpretable data in studies of smooth muscle contraction, neurotransmission, and purinergic pharmacology in enzyme-rich environments.

Application
Selection Property
Validation Focus
Adenylate Kinase Inhibition Studies
Reported sub-nanomolar to low-µM adenylate kinase inhibition
Nucleotide metabolism assay context; off-target review vs. Ap4A/suramin
Vascular P2X Receptor Research
Distinct vasoconstrictive force profile among ApnA analogs
Renal and cardiovascular tissue model response interpretation
Neuronal Calcium Signaling
Predominant N-type calcium channel coupling
Dinucleotide receptor pathway selectivity vs. ATP in synaptic terminals
Smooth Muscle Pharmacology
Resistance to ecto-ATPase-sensitive degradation
Metabolic stability in enzyme-rich tissue preparations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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